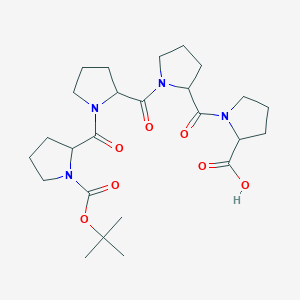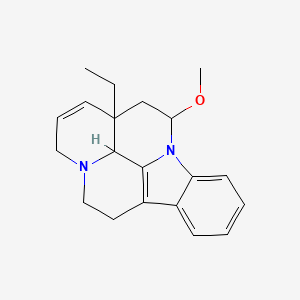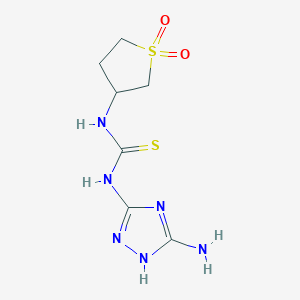
Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH is a synthetic compound composed of four proline residues, each protected by a tert-butoxycarbonyl (Boc) group. Proline is a unique amino acid due to its cyclic structure, which imparts distinct conformational properties to peptides and proteins. The Boc group is commonly used in peptide synthesis to protect the amino group from unwanted reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH typically involves the stepwise coupling of Boc-protected proline residues. The process begins with the protection of proline using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The protected proline is then activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to another Boc-protected proline residue. This process is repeated until the desired tetrapeptide is obtained. The final product is deprotected using an acid such as trifluoroacetic acid (TFA) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient assembly of the tetrapeptide on a resin support, followed by cleavage and purification.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Boc protecting groups using acids like trifluoroacetic acid.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide.
Oxidation and Reduction: The proline residues can undergo oxidation to form hydroxyproline or reduction to form proline derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Coupling Reagents: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide, hydroxybenzotriazole.
Oxidation: Hydrogen peroxide, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Deprotection: Free proline residues.
Coupling Reactions: Extended peptides or proteins.
Oxidation: Hydroxyproline derivatives.
Reduction: Reduced proline derivatives.
Wissenschaftliche Forschungsanwendungen
Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and stability.
Biology: Employed in the study of protein folding and conformational analysis due to the unique properties of proline residues.
Medicine: Investigated for its potential therapeutic applications, including as a scaffold for drug design and delivery.
Industry: Utilized in the production of synthetic peptides for research and development purposes.
Wirkmechanismus
The mechanism of action of Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH is primarily related to its role as a peptide building block. The Boc protecting groups prevent unwanted side reactions during peptide synthesis, allowing for the controlled assembly of peptides and proteins. The proline residues contribute to the conformational stability of the resulting peptides, influencing their biological activity and interactions with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-DL-Pro-OH: A single Boc-protected proline residue.
Boc-DL-Pro-DL-Pro-OH: A dipeptide composed of two Boc-protected proline residues.
Boc-DL-Pro-DL-Pro-DL-Pro-OH: A tripeptide composed of three Boc-protected proline residues.
Uniqueness
Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH is unique due to its tetrapeptide structure, which provides greater conformational flexibility and stability compared to shorter peptides
Eigenschaften
IUPAC Name |
1-[1-[1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N4O7/c1-25(2,3)36-24(35)29-15-6-10-18(29)22(32)27-13-4-8-16(27)20(30)26-12-5-9-17(26)21(31)28-14-7-11-19(28)23(33)34/h16-19H,4-15H2,1-3H3,(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIYRONDCOJJQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzoic acid, 4-[[2-(1,1-dimethylethyl)phenoxy]methyl]-](/img/structure/B12114473.png)
![Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12114478.png)


![Cyclopropanamine, N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-](/img/structure/B12114494.png)
![2-[(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]benzoic acid](/img/structure/B12114495.png)
![5-[(2-hydroxybenzoyl)amino]pentanoic Acid](/img/structure/B12114504.png)

![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-methoxybenzoate](/img/structure/B12114519.png)
![Acetic acid, 2-[2-(1,1-dimethylethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B12114534.png)
